molecular formula C5H11P B096950 Cyclopentylphosphine CAS No. 15573-36-1

Cyclopentylphosphine

Cat. No.: B096950
CAS No.: 15573-36-1
M. Wt: 102.11 g/mol
InChI Key: DVIDIZXCFDHODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylphosphine is an organophosphorus compound with the molecular formula C5H11P It is a tertiary phosphine, characterized by a cyclopentyl group attached to a phosphorus atom

Scientific Research Applications

Cyclopentylphosphine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalytic processes.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound compounds in drug delivery systems and as therapeutic agents.

    Industry: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form strong bonds with various elements.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylphosphine can be synthesized through several methods. One common approach involves the reaction of cyclopentyl chloride with sodium phosphide in tetrahydrofuran at room temperature. The reaction proceeds as follows:

C5H9Cl+NaPH2C5H9PH2+NaCl\text{C}_5\text{H}_9\text{Cl} + \text{NaPH}_2 \rightarrow \text{C}_5\text{H}_9\text{PH}_2 + \text{NaCl} C5​H9​Cl+NaPH2​→C5​H9​PH2​+NaCl

Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylphosphine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form this compound hydride.

    Substitution: this compound can participate in substitution reactions where the cyclopentyl group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halides and nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: Substituted phosphines with different functional groups.

Mechanism of Action

The mechanism by which cyclopentylphosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion processes.

Comparison with Similar Compounds

Cyclopentylphosphine can be compared with other similar compounds such as:

    Triphenylphosphine: Unlike this compound, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in organic synthesis and catalysis.

    Cyclohexylphosphine: This compound has a cyclohexyl group instead of a cyclopentyl group. It exhibits similar reactivity but with different steric and electronic properties.

    Dimethylphosphine: Dimethylphosphine has two methyl groups attached to the phosphorus atom. It is less bulky compared to this compound and has different reactivity patterns.

This compound is unique due to its specific ring structure, which imparts distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science.

Properties

IUPAC Name

cyclopentylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDIZXCFDHODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466412
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15573-36-1
Record name CYCLOPENTYLPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentylphosphine
Reactant of Route 2
Cyclopentylphosphine
Reactant of Route 3
Cyclopentylphosphine
Reactant of Route 4
Cyclopentylphosphine
Reactant of Route 5
Cyclopentylphosphine
Reactant of Route 6
Cyclopentylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.